molecular formula C12H11NO2 B6366023 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% CAS No. 1261895-68-4

3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95%

Cat. No. B6366023
CAS RN: 1261895-68-4
M. Wt: 201.22 g/mol
InChI Key: PJXNZQYIKPOSFT-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% (3H2P) is a compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid with a melting point of 188-192°C and a boiling point of 293-295°C. It is a highly polar compound with a pKa of 8.4 and is soluble in both water and organic solvents. 3H2P has a variety of applications in the fields of organic synthesis, biochemistry, and pharmacology.

Mechanism of Action

3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% acts as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition can be reversible or irreversible depending on the concentration of 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95%.
Biochemical and Physiological Effects
3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has been shown to inhibit the activity of enzymes involved in metabolic pathways. It has also been shown to inhibit the activity of enzymes involved in DNA replication and transcription. In addition, 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has been shown to have an anti-inflammatory effect in vitro and in vivo models.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% in lab experiments is its ability to inhibit enzyme activity. This makes it useful for studying enzyme inhibition and drug delivery. The main limitation of using 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% is its low solubility in water. This makes it difficult to use in some experiments.

Future Directions

There are several potential future directions for the use of 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% in scientific research. It could be used to study the effects of enzyme inhibition on metabolic pathways, DNA replication, and transcription. It could also be used to study drug delivery systems and the effects of anti-inflammatory compounds. Additionally, 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% could be used to study protein-protein interactions and to develop new drugs. Finally, 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% could be used to study the effects of environmental contaminants on biochemical pathways.

Synthesis Methods

3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% can be synthesized in two ways. The first method is a two-step process involving the reaction of 4-hydroxymethylphenylhydrazine with 2-chloropyridine in the presence of a base. The second method is a one-step process involving the reaction of 4-hydroxymethylphenylhydrazine with 2-chloropyridine in the presence of a strong acid. Both methods yield 3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% in high yields.

Scientific Research Applications

3-Hydroxy-2-(4-hydroxymethylphenyl)pyridine, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and can be used to synthesize a variety of compounds. It is also used in biochemistry and pharmacology for its unique properties. It has been used in the study of enzyme inhibition, drug delivery, and protein-protein interactions.

properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-3-5-10(6-4-9)12-11(15)2-1-7-13-12/h1-7,14-15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXNZQYIKPOSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682607
Record name 2-[4-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261895-68-4
Record name 2-[4-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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